Ethyl 4-methyl-2-{[2,2,4-trimethyl-4-phenyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}pyrimidine-5-carboxylate
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Overview
Description
- The compound’s structure combines a pyrimidine ring with a quinoline moiety, resulting in a complex heterocyclic system.
- Its systematic name reflects its substituents: ethyl ester, methyl, phenyl, and carbonyl groups.
Ethyl 4-methyl-2-{[2,2,4-trimethyl-4-phenyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}pyrimidine-5-carboxylate: is a mouthful, but let’s dissect it
Preparation Methods
Synthetic Routes: While I don’t have specific synthetic routes for this exact compound, similar pyrimidine derivatives are often synthesized via multistep reactions involving cyclization, esterification, and functional group transformations.
Industrial Production: Unfortunately, I don’t have direct information on industrial-scale production methods. research labs typically synthesize such compounds using custom-designed routes.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield diverse products, such as modified pyrimidine derivatives or quinoline-based compounds.
Scientific Research Applications
Biology: Investigating its interactions with biological targets (enzymes, receptors) for therapeutic purposes.
Medicine: Potential as an antiviral, anticancer, or anti-inflammatory agent.
Industry: If scaled up, it could find applications in pharmaceuticals or agrochemicals.
Mechanism of Action
Targets: It likely interacts with specific proteins or enzymes due to its complex structure.
Pathways: Further research would reveal the precise pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrimidine and quinoline motifs sets it apart.
Similar Compounds: Other pyrimidine derivatives, such as 2,4-diamino-6-phenylpyrimidine, share structural features.
Properties
Molecular Formula |
C33H34N4O3 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
ethyl 2-[(1-benzoyl-2,2,4-trimethyl-4-phenyl-3H-quinolin-6-yl)amino]-4-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C33H34N4O3/c1-6-40-30(39)26-20-34-31(35-22(26)2)36-25-17-18-28-27(19-25)33(5,24-15-11-8-12-16-24)21-32(3,4)37(28)29(38)23-13-9-7-10-14-23/h7-20H,6,21H2,1-5H3,(H,34,35,36) |
InChI Key |
QVQJVVNDIGCJFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NC2=CC3=C(C=C2)N(C(CC3(C)C4=CC=CC=C4)(C)C)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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